L-Lysine 7-amido-4-methylcoumarin acetate salt
Overview
Description
L-Lysine 7-amido-4-methylcoumarin acetate salt is an off-white to white crystalline powder . It forms a colorless, clear solution when dissolved 5% in water . It is a substrate for aminopeptidase b, yielding a blue fluorescent solution upon cleavage .
Molecular Structure Analysis
The molecular formula of L-Lysine 7-amido-4-methylcoumarin acetate salt is C18H25N3O5 . Its molecular weight is 363.4 g/mol . The InChIKey, a unique identifier for chemical substances, is WDJKEVUJJYOHPM-ZOWNYOTGSA-N .
Chemical Reactions Analysis
L-Lysine 7-amido-4-methylcoumarin acetate salt is a substrate for aminopeptidase b . Upon cleavage by the enzyme, it yields a blue fluorescent solution .
Physical And Chemical Properties Analysis
L-Lysine 7-amido-4-methylcoumarin acetate salt is an off-white to white crystalline powder . It forms a colorless, clear solution when dissolved 5% in water . It has a molecular weight of 363.4 g/mol .
Scientific Research Applications
- Enzyme Substrate : L-Lysine 7-amido-4-methylcoumarin acetate salt is used as an enzyme substrate . It’s particularly used as a substrate for aminopeptidase B . When cleaved by aminopeptidase B, it results in a blue fluorescent solution .
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Differentiating Bacteria : Similar compounds like L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt are used as fluorogenic substrates for aminopeptidase that yield a blue fluorescent solution. This substrate is useful in differentiating between gram-positive and gram-negative bacteria .
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Research Chemical : L-Lysine 7-amido-4-methylcoumarin acetate salt is also used as a research chemical in a variety of research applications .
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Fluorogenic Substrate for Aminopeptidase : Compounds similar to L-Lysine 7-amido-4-methylcoumarin acetate salt, such as L-Alanine 7-amido-4-methylcoumarin, trifluoroacetate salt, are used as fluorogenic substrates for aminopeptidase . When these substrates are cleaved by aminopeptidase, they yield a blue fluorescent solution .
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Differentiating Bacteria : These fluorogenic substrates can be useful in differentiating between gram-positive and gram-negative bacteria .
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Research Chemical : L-Lysine 7-amido-4-methylcoumarin acetate salt is also used as a research chemical in a variety of research applications .
Safety And Hazards
properties
IUPAC Name |
acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJKEVUJJYOHPM-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647386 | |
Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine 7-amido-4-methylcoumarin acetate salt | |
CAS RN |
201853-23-8 | |
Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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